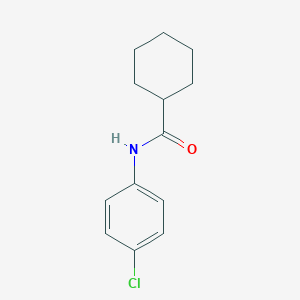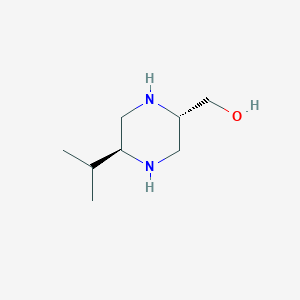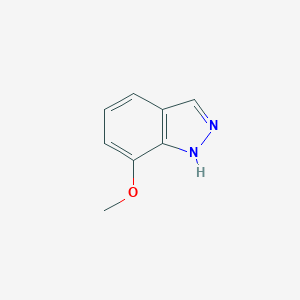
1,3-Dichloro-1,1,2-trifluoropropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-1,1,2-trifluoropropane, also known as HCFC-123, is a chemical compound that has been widely used in various applications. It is a colorless and odorless liquid that is highly volatile and has a low boiling point. HCFC-123 has been used as a refrigerant, solvent, and foam blowing agent. However, due to its negative impact on the environment, its production and use have been phased out in many countries.
作用機序
1,3-Dichloro-1,1,2-trifluoropropane acts as a refrigerant by absorbing heat from the surrounding environment and then releasing it when it is compressed. This process allows for the cooling of the surrounding area. As a solvent, 1,3-Dichloro-1,1,2-trifluoropropane dissolves the solute by breaking down the intermolecular forces between the solute molecules.
生化学的および生理学的効果
1,3-Dichloro-1,1,2-trifluoropropane has been found to have negative effects on the environment and human health. It is a potent greenhouse gas that contributes to the depletion of the ozone layer. Exposure to 1,3-Dichloro-1,1,2-trifluoropropane can cause irritation of the eyes, skin, and respiratory tract. Prolonged exposure can lead to liver and kidney damage.
実験室実験の利点と制限
1,3-Dichloro-1,1,2-trifluoropropane has been used as a solvent in various lab experiments due to its ability to dissolve a wide range of solutes. It has also been used as a refrigerant in cryogenic applications due to its low boiling point. However, its negative impact on the environment and human health limits its use in lab experiments.
将来の方向性
There are several future directions for research on 1,3-Dichloro-1,1,2-trifluoropropane. One direction is to develop alternative refrigerants and solvents that are more environmentally friendly and have fewer negative health effects. Another direction is to study the potential applications of 1,3-Dichloro-1,1,2-trifluoropropane in other fields, such as energy storage and transportation. Additionally, research can be conducted on the potential effects of 1,3-Dichloro-1,1,2-trifluoropropane on marine and freshwater ecosystems.
合成法
1,3-Dichloro-1,1,2-trifluoropropane is synthesized by the reaction between 1,1,1-trifluoro-2,3-epoxypropane and hydrogen chloride in the presence of a catalyst. The reaction produces 1,3-Dichloro-1,1,2-trifluoropropane and hydrochloric acid as by-products. The synthesis method is relatively simple and can be carried out on a large scale.
科学的研究の応用
1,3-Dichloro-1,1,2-trifluoropropane has been extensively studied for its potential applications in various fields. It has been used as a refrigerant in air conditioning and refrigeration systems due to its low boiling point and high heat transfer coefficient. 1,3-Dichloro-1,1,2-trifluoropropane has also been used as a solvent in the production of various chemicals, such as pharmaceuticals and agrochemicals.
特性
CAS番号 |
149329-27-1 |
|---|---|
製品名 |
1,3-Dichloro-1,1,2-trifluoropropane |
分子式 |
C3H3Cl2F3 |
分子量 |
166.95 g/mol |
IUPAC名 |
1,3-dichloro-1,1,2-trifluoropropane |
InChI |
InChI=1S/C3H3Cl2F3/c4-1-2(6)3(5,7)8/h2H,1H2 |
InChIキー |
VLFNFIOWGLHPAV-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)Cl)F)Cl |
正規SMILES |
C(C(C(F)(F)Cl)F)Cl |
同義語 |
1,3-Dichloro-1,1,2-trifluoropropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



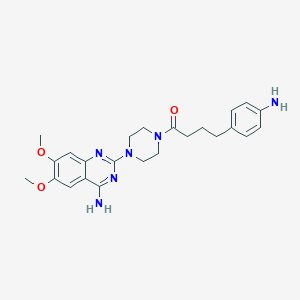
![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)
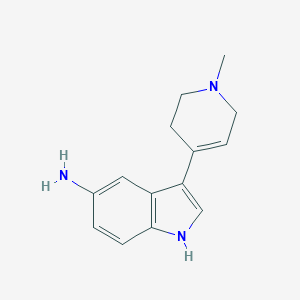
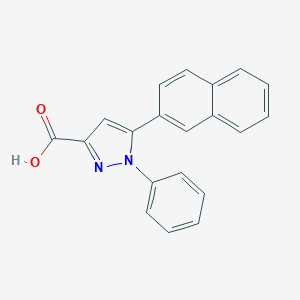
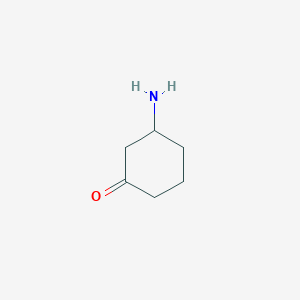
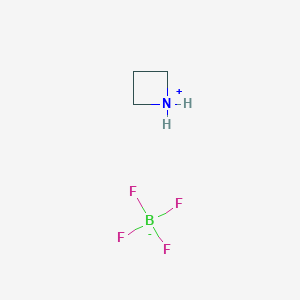
![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)
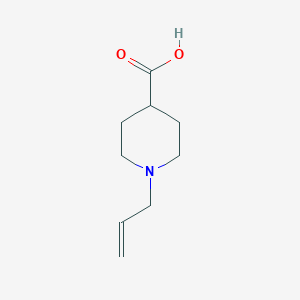
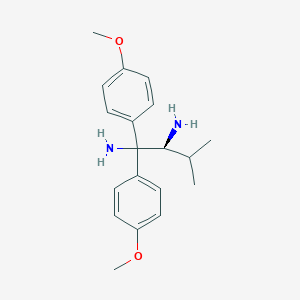
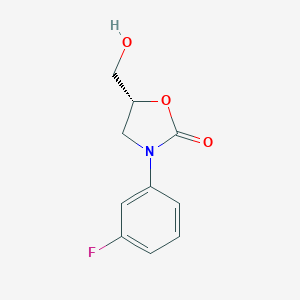
![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)
